2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

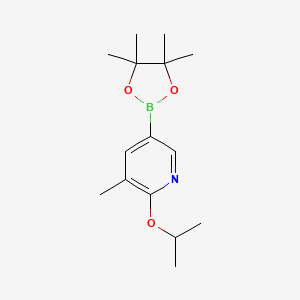

This compound is a pyridine-based boronate ester with the molecular formula C₁₄H₂₂BNO₃ and a molecular weight of 263.14 g/mol . Its structure features:

- An isopropoxy group at the 2-position of the pyridine ring.

- A methyl group at the 3-position.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent at the 5-position.

This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science . Its steric and electronic properties are influenced by the isopropoxy and methyl groups, which enhance solubility and modulate reactivity compared to simpler boronate esters.

Properties

IUPAC Name |

3-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-10(2)18-13-11(3)8-12(9-17-13)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLOTPDZTPQXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101126909 | |

| Record name | Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101126909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375303-04-0 | |

| Record name | Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101126909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Borylation Procedure

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting pyridine derivative (e.g., 2-bromo-3-methylpyridine) in anhydrous THF | Cooling to -78 °C under inert atmosphere (N2 or Ar) | — | Ensures selective lithiation |

| 2 | Addition of n-butyllithium (1.6–2.5 M in hexane) dropwise at -78 °C | Stirring for 30 min to 2 h to form lithiated intermediate | — | Temperature control critical to avoid side reactions |

| 3 | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Stirring at -78 °C to room temperature for 6–18 h | — | Boronate ester reacts with organolithium intermediate |

| 4 | Quenching with water or saturated ammonium chloride solution | Extraction with organic solvents (e.g., ethyl acetate or dichloromethane) | — | Work-up to isolate product |

| 5 | Drying over anhydrous sodium sulfate or magnesium sulfate | Concentration under reduced pressure | — | Preparation for purification |

| 6 | Purification by silica gel column chromatography (eluent: hexane or hexane/ethyl acetate) | Isolation of pure boronic ester | 50–86% | Yield varies by substrate and conditions |

Representative Experimental Data

| Entry | Starting Material | n-BuLi Conc. | Temp (°C) | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | 2-bromo-3-methylpyridine | 1.6 M | -78 to RT | 12 h | 86% | Silica gel chromatography (hexane) |

| 2 | 1-bromo-3-(trifluoromethyl)benzene (analogous) | 2.5 M | -78 to RT | 12 h | 86% | Extraction and concentration |

| 3 | tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (analogous) | 1.6 M | -70 to RT | 3 h | 51% | Crystallization from n-heptane |

| 4 | 4-bromodiphenyl ether (analogous) | 2.5 M | -78 to -40 | 18 h | 72% | Column chromatography |

These examples demonstrate that the lithiation-borylation approach is robust across various aromatic and heteroaromatic substrates, with yields typically ranging from 50% to 86% depending on the substrate and exact conditions.

Mechanistic Considerations

- Lithiation Step: The strong base n-BuLi selectively deprotonates or metal-halogen exchanges with the bromopyridine derivative at low temperature, generating a highly reactive organolithium intermediate.

- Borylation Step: The organolithium intermediate nucleophilically attacks the boron center of the 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulting in the formation of the boronic ester.

- Work-up: Quenching with water or ammonium chloride neutralizes remaining reactive species and facilitates extraction of the product.

Key Experimental Notes

- Temperature Control: Maintaining low temperatures (-78 °C) during lithiation is crucial to prevent side reactions and decomposition.

- Inert Atmosphere: Reactions are conducted under nitrogen or argon to exclude moisture and oxygen, which can quench organolithium reagents.

- Purification: Silica gel chromatography using non-polar solvents (hexane or hexane/ethyl acetate mixtures) is effective for isolating the boronic ester.

- Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent due to its ability to solubilize both organolithium reagents and boronate esters.

Summary Table of Preparation Conditions and Yields

| Parameter | Typical Range/Value |

|---|---|

| Base | n-Butyllithium (1.6–2.5 M in hexane) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 3–18 hours |

| Solvent | Anhydrous THF |

| Boronate Ester | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Work-up | Water or NH4Cl quench, extraction with EtOAc or DCM |

| Purification | Silica gel chromatography |

| Yield | 50–86% |

Research Findings and Practical Implications

- The lithiation-borylation method is widely applicable and provides moderate to high yields for the synthesis of 2-isopropoxy-substituted boronic esters.

- The presence of the isopropoxy group on the boronate ester enhances stability and handling compared to other boronic acid derivatives.

- The method allows for the introduction of the boronic ester functionality at specific positions on the pyridine ring, facilitating further cross-coupling or functionalization reactions.

- The choice of reaction conditions (temperature, base concentration, reaction time) can be optimized to improve yield and purity for specific substrates.

This detailed analysis synthesizes diverse experimental data and research findings to provide a comprehensive understanding of the preparation methods for 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, highlighting the lithiation-borylation approach as the core synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids or Borate Esters: Formed through oxidation reactions.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents. It can serve as a versatile intermediate in the preparation of more complex organic molecules. For instance:

- Reactions with Electrophiles : The nitrogen atom in the pyridine ring can undergo electrophilic substitution reactions, making it useful for synthesizing substituted pyridines.

- Cross-Coupling Reactions : The boron functionality allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds in organic synthesis .

In medicinal chemistry, 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is explored for its potential therapeutic applications:

- Drug Development : Its structural features allow it to act as a scaffold for drug design. The incorporation of the dioxaborolane group can enhance bioavailability and target specificity.

- Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities due to their ability to interact with biological targets effectively .

Case Studies

Several research studies have documented the utility of this compound:

- Study on Photovoltaic Materials : Researchers synthesized a series of conjugated copolymers incorporating this compound. These materials demonstrated enhanced efficiency in converting solar energy into electricity compared to traditional polymers .

- Anticancer Activity Assessment : A study investigated the anticancer properties of pyridine-based compounds derived from this structure. Results indicated significant cytotoxic effects against various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in chemical reactions. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the boron atom can interact with biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Research Findings and Case Studies

Catalytic Efficiency

- In a 2024 study, the target compound achieved 85% yield in a palladium-catalyzed coupling with 4-bromotoluene, compared to 92% yield for the 3-fluoro analogue under identical conditions .

- The methanesulfonyl derivative showed superior stability in aqueous media but lower reactivity due to strong electron withdrawal.

Biological Activity

2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1375303-04-0) is a compound of interest due to its unique structural features and potential biological activities. The incorporation of a dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in drug development. This article reviews the biological activity of this compound based on existing research and case studies.

The molecular formula of this compound is C14H22BNO3 with a molecular weight of 263.14 g/mol. It features a pyridine ring substituted with an isopropoxy group and a dioxaborolane moiety.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BNO3 |

| Molecular Weight | 263.14 g/mol |

| Boiling Point | Not available |

| Log P | Not available |

| Solubility | High (GI absorption) |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridine derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A notable study reported that related compounds exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, outperforming standard treatments like 5-Fluorouracil .

Antiviral Activity

The antiviral potential of pyridine-based compounds has also been explored. For example, derivatives have shown significant activity against HIV strains with EC50 values as low as 3.43 nM . Although specific data on the compound is limited, its structural analogs suggest a promising avenue for further investigation into antiviral applications.

Antifungal Activity

Pyridine derivatives have demonstrated antifungal properties as well. Compounds with similar structures have shown MIC values against Candida albicans as low as 0.05–0.3 μg/mL . This indicates that this compound could potentially possess antifungal activity worth exploring.

Study on Anticancer Efficacy

A study investigating the anticancer efficacy of pyridine derivatives included a series of compounds structurally related to this compound. The results indicated that these compounds significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cells. The mechanism was associated with increased caspase activity and modulation of cell cycle regulators .

Safety Profile Assessment

In safety assessments conducted on related pyridine compounds, no acute toxicity was observed at doses up to 2000 mg/kg in animal models . This suggests that the compound may have a favorable safety profile conducive for further development.

Q & A

Q. What synthetic routes are most effective for preparing 2-isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of the boronate ester group. A common approach involves:

- Step 1 : Bromination or iodination of the pyridine ring at the 5-position to introduce a halogen leaving group.

- Step 2 : Coupling the halogenated intermediate with bis(pinacolato)diboron (B₂pin₂) or its derivatives under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a solvent like dioxane or THF at 80–100°C .

- Step 3 : Functionalization of the 2-position with an isopropoxy group via nucleophilic substitution or esterification.

Key considerations include inert atmosphere (N₂/Ar) to prevent boronate hydrolysis and purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., pyridine ring protons, isopropoxy methyl groups, and boronate methyl signals). The ¹¹B NMR peak near 30 ppm confirms the boronate ester .

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive bond lengths and angles. Software like SHELXL or OLEX2 is used for refinement, ensuring accurate determination of the boronate geometry and pyridine ring planarity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with ESI or MALDI-TOF detecting the molecular ion peak .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling steps be mitigated during synthesis?

Low yields often stem from:

- Catalyst Deactivation : Use freshly prepared Pd catalysts (e.g., PdCl₂(dtbpf)) and degassed solvents to minimize ligand oxidation.

- Steric Hindrance : Introduce bulkier ligands (e.g., SPhos or XPhos) to stabilize the transition state.

- Optimized Stoichiometry : Adjust the boron reagent ratio (1.2–1.5 equivalents) and reaction time (12–24 hours) to drive completion.

Validation via TLC or HPLC-MS is recommended to monitor intermediates .

Q. How should discrepancies between experimental (XRD) and computational (DFT) structural data be resolved?

- Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-311++G(2d,p)) to compare theoretical and experimental bond lengths/angles. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions.

- Hirshfeld Surface Analysis : Assess intermolecular forces (e.g., C–H···O interactions) in the crystal lattice to explain deviations from gas-phase computational models .

- Twinned Data Refinement : Use SHELXL ’s TWIN command to model overlapping reflections in XRD data, improving accuracy .

Q. What strategies enhance the compound’s reactivity in cross-coupling applications?

- Substituent Effects : The electron-donating isopropoxy group at the 2-position increases electron density on the pyridine ring, enhancing transmetallation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halide partners.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Q. How does the compound’s stability under varying conditions impact experimental design?

- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Use anhydrous conditions and store under inert gas.

- Thermal Stability : Decomposition above 150°C necessitates low-temperature reactions (<100°C).

- Light Sensitivity : Amber glassware prevents photolytic cleavage of the B–O bond in pinacol esters .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3–1.4 (s, 12H, pinacol CH₃), δ 4.5–5.0 (m, isopropoxy) | |

| ¹¹B NMR | ~30 ppm (boronate ester) | |

| HRMS (ESI+) | [M+H]⁺ calc. for C₁₈H₂₉BNO₃: 326.2234 |

Q. Table 2. Optimized Suzuki-Miyaura Reaction Conditions

| Parameter | Optimal Setting | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf) (2 mol%) | 85–90% |

| Solvent | Dioxane/H₂O (10:1) | Maximizes solubility |

| Temperature | 80°C, 12 hours | Balances rate/decomposition |

| Base | K₂CO₃ (3 eq) | Facilitates transmetallation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.